molecular formula C28H29ClFN5O7 B14916064 (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic Acid (Afatinib Impurity pound(c)

(Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic Acid (Afatinib Impurity pound(c)

Cat. No.: B14916064
M. Wt: 602.0 g/mol
InChI Key: MAGMEMHASFDBDV-BHIBVNTLSA-N
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Description

(Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including amines, ethers, and carboxylic acids, which contribute to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. Subsequent steps involve the formation of the tetrahydrofuran moiety and the attachment of the dimethylamino and oxobutanoyl groups. The final step includes the formation of the (Z)-4-oxobut-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ether functional groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic ring with chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of various functional groups on biological activity. Its structure allows for the exploration of structure-activity relationships.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its multiple functional groups can interact with various biological targets, making it a promising candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This can result in the modulation of various biological pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid analogs: Compounds with similar structures but different substituents on the phenyl ring or quinazoline core.

    Quinazoline derivatives: Compounds with a quinazoline core but different functional groups attached.

Uniqueness

The uniqueness of (Z)-4-((4-((4-((3-Chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)amino)-1-(dimethylamino)-4-oxobutan-2-yl)oxy)-4-oxobut-2-enoic acid lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H29ClFN5O7

Molecular Weight

602.0 g/mol

IUPAC Name

(Z)-4-[4-[[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]amino]-1-(dimethylamino)-4-oxobutan-2-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C28H29ClFN5O7/c1-35(2)13-18(42-27(39)6-5-26(37)38)10-25(36)34-23-11-19-22(12-24(23)41-17-7-8-40-14-17)31-15-32-28(19)33-16-3-4-21(30)20(29)9-16/h3-6,9,11-12,15,17-18H,7-8,10,13-14H2,1-2H3,(H,34,36)(H,37,38)(H,31,32,33)/b6-5-/t17-,18?/m0/s1

InChI Key

MAGMEMHASFDBDV-BHIBVNTLSA-N

Isomeric SMILES

CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)OC(=O)/C=C\C(=O)O

Canonical SMILES

CN(C)CC(CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)OC(=O)C=CC(=O)O

Origin of Product

United States

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